N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-10-12(18)6-4-8-13(10)19-15(22)9-24-16-11-5-2-3-7-14(11)20-17(23)21-16/h4,6,8H,2-3,5,7,9H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNNRSLPGWIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O2S |
| Molecular Weight | 363.86 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide |
| CAS Number | 959535-31-0 |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been tested against various cancer cell lines and demonstrated promising results. For instance:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells by activating caspase pathways.
- Case Studies : A study conducted on melanoma cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Further testing revealed that it was effective against leukemia and breast cancer cell lines as well.
Antimicrobial Activity
In addition to its anticancer properties, N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide has shown antimicrobial activity against various bacterial strains:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
- Modulation of Gene Expression : It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death.
In Vivo Studies
Preliminary in vivo studies have also been conducted to evaluate the therapeutic potential of this compound. Animal models treated with N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide exhibited a significant reduction in tumor size compared to control groups.
Toxicity Studies
Toxicity assessments have indicated that while the compound is effective against cancer cells, it shows relatively low toxicity towards normal cells at therapeutic doses. This selectivity is crucial for its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Variations
Hexahydroquinazolinone Derivatives
- N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide: Shares the hexahydroquinazolinone core but substitutes the phenyl group with a 4-fluorophenyl and uses a butanamide linker. Reported KD = 320 nM for MMP-9 inhibition, suggesting the target compound’s chloro-methyl group may offer enhanced lipophilicity or steric effects .
- N-(2-chlorophenyl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: Incorporates a diethylaminoethyl side chain on the hexahydroquinazolinone, likely improving solubility and cellular uptake compared to the target compound .
Dihydroquinazolinone Derivatives
- N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: Features a partially unsaturated dihydroquinazolinone core. The planar structure may reduce flexibility but increase π-π stacking interactions in biological targets .
Substituent Effects on Activity
Key Observations :
- Chloro vs.
- Sulfamoyl vs. Acetamide Linkers : Compounds with sulfamoyl groups (e.g., 13a–e, ) show higher yields (~94–95%) but lower bioactivity in anti-exudative assays compared to acetamide-linked analogs .
Physicochemical Data
Insights : The target compound’s higher molecular weight and logP compared to ’s analog may improve tissue penetration but reduce aqueous solubility.
Q & A
Q. How should researchers validate target engagement in cellular models?
- Answer :
- Cellular thermal shift assay (CETSA) : Monitor protein stability after compound treatment.
- Western blotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors).
- Knockdown/overexpression : Use siRNA or CRISPR to confirm target dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
